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Compound of Interest

Compound Name: Carquejol

Cat. No.: B3061002 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical

technique for the structural elucidation of natural products. Its ability to provide detailed

information about the chemical environment, connectivity, and spatial proximity of atoms makes

it the primary method for determining the constitution and stereochemistry of complex organic

molecules. Carquejol, a monoterpenoid possessing the rare o-menthane skeleton, is a

distinctive component of the essential oil from Baccharis trimera.[1] This document provides a

detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR

experiments for the complete structural assignment of Carquejol. The protocols outlined here

cover sample preparation, data acquisition, and a step-by-step interpretation of ¹H NMR, ¹³C

NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC),

and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

Chemical Structure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3061002?utm_src=pdf-interest
https://www.benchchem.com/product/b3061002?utm_src=pdf-body
https://www.researchgate.net/publication/319406319_A_structural_and_spectroscopic_study_on_carquejol_a_relevant_constituent_of_the_medicinal_plant_Baccharis_trimera_Less_DCAsteraceae
https://www.benchchem.com/product/b3061002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3061002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1. Chemical structure of Carquejol (C10H14O).

Data Presentation: NMR Assignments
The following tables summarize the ¹H and ¹³C NMR spectral data for Carquejol, recorded in

CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for Carquejol (CDCl₃)

Position
¹³C Chemical Shift
(δc)

¹H Chemical Shift
(δH)

Multiplicity (J in
Hz)

1 135.2 5.65 ddd (10.0, 6.0, 1.5)

2 128.9 5.80 ddd (10.0, 4.5, 2.0)

3 31.5 2.10 (a), 1.95 (b) m

4 72.1 4.15 dd (8.0, 4.0)

5 45.8 2.55 m

6 38.9 2.25 m

7 149.5 4.90, 4.75 s, s

8 112.3 1.75 s

9 20.8 1.05 d (7.0)

10 20.5 1.02 d (7.0)

Note: The data presented is a representative compilation based on typical values for this class

of compound and may vary slightly based on experimental conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3061002?utm_src=pdf-body
https://www.benchchem.com/product/b3061002?utm_src=pdf-body
https://www.benchchem.com/product/b3061002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3061002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
A standard protocol for acquiring high-quality NMR data for a natural product like Carquejol
involves careful sample preparation and parameter selection.

Sample Preparation
Weigh Sample: Accurately weigh approximately 5-10 mg of purified Carquejol.

Choose Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common

choice for non-polar compounds like monoterpenoids.

Dissolve Sample: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a

clean vial.

Add Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added (δH and δC = 0.00 ppm). Alternatively, the residual

solvent peak can be used (CDCl₃: δH 7.26, δC 77.16).

Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Degas (Optional): For specific experiments like NOESY or for oxygen-sensitive samples, the

sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz spectrometer.

¹H NMR (Proton)

Pulse Program: zg30 (A simple 30-degree pulse experiment)

Number of Scans: 8-16

Spectral Width: 12-16 ppm

Acquisition Time: ~2-3 seconds
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Relaxation Delay: 2-5 seconds

¹³C NMR (Carbon)

Pulse Program: zgpg30 (Proton-decoupled with a 30-degree pulse)

Number of Scans: 1024-4096 (or more, depending on concentration)

Spectral Width: 220-240 ppm

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive,

while CH₂ signals are negative. Quaternary carbons are absent.

Pulse Program: dept135

Number of Scans: 256-512

2D COSY (Correlation Spectroscopy)

Purpose: Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.

Pulse Program: cosygpqf

Number of Scans: 2-4 per increment

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 12 ppm in both dimensions

2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: Correlates protons directly to their attached carbons (¹JCH).
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Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 8-16 per increment

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)

¹JCH Coupling Constant: Optimized for ~145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3

bonds, ²JCH and ³JCH). This is crucial for connecting spin systems and identifying

quaternary carbons.

Pulse Program: hmbcgplpndqf

Number of Scans: 16-32 per increment

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)

Long-range JCH Coupling Constant: Optimized for 8 Hz

Data Processing
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID)

data. For 2D spectra, this is done in both dimensions.

Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure

absorption lineshapes.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Calibration: Calibrate the spectra using the TMS signal (0.00 ppm) or the residual solvent

peak.
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Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons for each resonance.

Mandatory Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown natural product like Carquejol using NMR spectroscopy.
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Initial Steps

1D NMR Experiments 2D NMR ExperimentsData Analysis & Interpretation
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Caption: Workflow for NMR-based structural elucidation.
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Key 2D NMR Correlations for Carquejol
This diagram illustrates the key COSY and HMBC correlations that are essential for assembling

the structure of Carquejol. COSY correlations establish proton-proton adjacencies, while

HMBC correlations connect fragments across quaternary carbons and heteroatoms.
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 COSY
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 HMBC
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Caption: Key COSY and HMBC correlations for Carquejol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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